molecular formula C15H20O B048409 (2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal CAS No. 25528-87-4

(2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal

Cat. No. B048409
CAS RN: 25528-87-4
M. Wt: 216.32 g/mol
InChI Key: OJHSBMRFBRXYNM-ANKZSMJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal is a natural compound found in various plants and fruits. It has gained significant attention in the scientific community due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of ((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal is not yet fully understood. However, studies have shown that the compound exerts its therapeutic effects through various mechanisms, including the inhibition of inflammatory mediators, the modulation of signaling pathways, and the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. It also has antioxidant properties, which can protect cells from oxidative damage. In addition, the compound has been shown to induce apoptosis in cancer cells, which can help prevent the growth and spread of cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of using ((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal in lab experiments is its potential therapeutic properties. The compound has been shown to have a wide range of applications in the treatment of various diseases. However, one of the limitations of using the compound in lab experiments is its availability. The compound is not readily available and can be difficult to synthesize.

Future Directions

There are several future directions for the study of ((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal. One direction is to further investigate the mechanism of action of the compound to better understand how it exerts its therapeutic effects. Another direction is to explore the potential applications of the compound in the treatment of other diseases. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing the compound.

Synthesis Methods

((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal can be synthesized through various methods. One of the most common methods involves the isolation of the compound from essential oils extracted from plants such as ginger, turmeric, and black pepper. Another method involves the chemical synthesis of the compound using organic chemistry techniques.

Scientific Research Applications

((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal has been extensively studied for its potential therapeutic properties. Research has shown that the compound has anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have potential applications in the treatment of various diseases such as Alzheimer's, Parkinson's, and diabetes.

properties

CAS RN

25528-87-4

Product Name

(2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)penta-2,4-dienal

InChI

InChI=1S/C15H20O/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h5-9,11H,10H2,1-4H3/b8-7+,12-9+

InChI Key

OJHSBMRFBRXYNM-ANKZSMJWSA-N

Isomeric SMILES

CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=O)/C

SMILES

CC1=C(C(CC=C1)(C)C)C=CC(=CC=O)C

Canonical SMILES

CC1=C(C(CC=C1)(C)C)C=CC(=CC=O)C

synonyms

(E,E)-3-Methyl-5-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2,4-pentadienal

Origin of Product

United States

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